molecular formula C14H11F2N3O B2703407 6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide CAS No. 2415620-34-5

6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B2703407
CAS No.: 2415620-34-5
M. Wt: 275.259
InChI Key: JBYHGPXIBXPCQW-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane or cyclopropyl bromide.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between the pyrimidine derivative and an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts such as palladium or copper to facilitate specific reaction steps.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidized Derivatives: Formation of hydroxylated or ketone derivatives.

    Reduced Products: Formation of amine or alcohol derivatives.

    Substituted Derivatives: Formation of various substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling and function.

    DNA/RNA Interactions: Interacting with nucleic acids to influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(3,4-difluorophenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(2,3-dichlorophenyl)pyrimidine-4-carboxamide

Uniqueness

6-Cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide is unique due to the presence of both cyclopropyl and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

6-cyclopropyl-N-(2,3-difluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-9-2-1-3-10(13(9)16)19-14(20)12-6-11(8-4-5-8)17-7-18-12/h1-3,6-8H,4-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYHGPXIBXPCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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